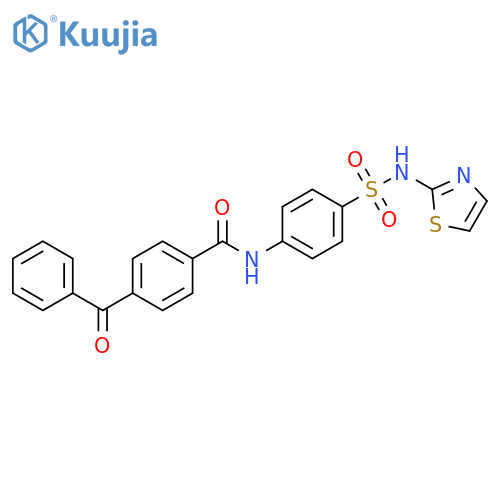

Cas no 325482-66-4 (4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide)

325482-66-4 structure

商品名:4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide

CAS番号:325482-66-4

MF:C23H17N3O4S2

メガワット:463.528782606125

CID:6509503

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide

- Benzamide, 4-benzoyl-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-

-

- インチ: 1S/C23H17N3O4S2/c27-21(16-4-2-1-3-5-16)17-6-8-18(9-7-17)22(28)25-19-10-12-20(13-11-19)32(29,30)26-23-24-14-15-31-23/h1-15H,(H,24,26)(H,25,28)

- InChIKey: XYERKKKPDXFLHH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(NC2=NC=CS2)(=O)=O)C=C1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

じっけんとくせい

- 密度みつど: 1.456±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.99±0.10(Predicted)

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0032-0116-2μmol |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-2mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-3mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-15mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-4mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-20μmol |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-10mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-30mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-25mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0032-0116-1mg |

4-benzoyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |

325482-66-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

325482-66-4 (4-benzoyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬